Product packaging for 4-Nitro-1-(trifluoromethyl)-1H-pyrazole(Cat. No.:)

4-Nitro-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B8007454
M. Wt: 181.07 g/mol
InChI Key: HQGCEEUBZDPSCY-UHFFFAOYSA-N
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Description

4-Nitro-1-(trifluoromethyl)-1H-pyrazole is a high-purity, synthetically versatile chemical reagent designed for research and development applications. This compound features a pyrazole heterocycle, a privileged scaffold in medicinal chemistry, functionalized with both nitro and trifluoromethyl groups. These substituents significantly enhance the molecule's properties; the strongly electron-withdrawing nitro group can be readily reduced or displaced in nucleophilic aromatic substitution, making it a valuable handle for further derivatization . The trifluoromethyl group is known to improve metabolic stability, enhance lipophilicity, and modulate the electron distribution of the aromatic system, which can profoundly influence a molecule's binding affinity and bioavailability . As a key synthetic intermediate, this compound is primarily used in the exploration of new bioactive molecules. Pyrazole derivatives are extensively investigated for a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and antifungal actions . Researchers can leverage this building block in nucleophilic substitution reactions, metal-catalyzed cross-couplings, and cyclocondensation reactions to generate diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies . Its structural features make it particularly valuable in pharmaceutical chemistry for developing potential enzyme inhibitors and receptor modulators, and in agrochemical research for creating new active ingredients. Applications: This product is intended for use as a biochemical reagent and organic building block in life science research, specifically in drug discovery and agrochemical development. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2F3N3O2 B8007454 4-Nitro-1-(trifluoromethyl)-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3N3O2/c5-4(6,7)9-2-3(1-8-9)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGCEEUBZDPSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations

Electronic Effects of Trifluoromethyl and Nitro Groups on Pyrazole (B372694) Reactivity

The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strongly deactivating due to their inductive and resonance effects. The -CF₃ group primarily exerts a powerful electron-withdrawing inductive effect (-I), while the -NO₂ group exerts both -I and strong electron-withdrawing resonance effects (-M). Their combined presence on the pyrazole ring drastically reduces its electron density.

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic substitution. However, the presence of potent electron-withdrawing substituents dramatically deactivates the ring towards electrophilic attack. nih.gov Positions 3 and 5 of the pyrazole ring are inherently deactivated due to the adjacent electronegative nitrogen atoms. nih.gov The C4 position is typically the most susceptible to electrophilic substitution in unsubstituted pyrazole. In 4-Nitro-1-(trifluoromethyl)-1H-pyrazole, this position is already occupied by a nitro group.

The activation and deactivation of the pyrazole ring are directly linked to the electronic properties of its substituents. Electron-donating groups typically increase the electron density of the ring, activating it towards electrophilic substitution and increasing the basicity of the pyridine-like nitrogen. nih.gov Conversely, electron-withdrawing groups, such as those in this compound, have the opposite effect.

The -CF₃ group at N1 and the -NO₂ group at C4 significantly deactivate the entire pyrazole ring. This deactivation profoundly affects several properties:

Basicity: The pyridine-like nitrogen (N2) is significantly less basic due to the strong electron withdrawal by the adjacent N1-CF₃ group and the distal C4-NO₂ group. Electron-withdrawing groups on the pyrazole ring are known to decrease its basicity by increasing the acidity of the N-H proton in N-unsubstituted pyrazoles. nih.gov

Acidity: While the subject compound is N-substituted, in related N-unsubstituted nitropyrazoles, the pyrrole-like NH is more acidic compared to unsubstituted pyrazole. nih.gov

Nucleophilic Attack: The severe electron deficiency makes the pyrazole ring more susceptible to nucleophilic attack compared to unsubstituted pyrazole, although such reactions are still complex. Positions 3 and 5 are the most likely sites for nucleophilic attack. nih.gov

The pyrazole moiety itself can be considered an electron-withdrawing group. researchgate.net The addition of further nitro and trifluoromethyl groups creates a highly electron-deficient system, a principle often exploited in the synthesis of energetic materials where a high density and a large number of nitro groups are desirable. researchgate.netacs.org

Reaction Pathway Elucidation and Characterization

The synthesis and subsequent reactions of substituted pyrazoles like this compound involve diverse and well-studied mechanistic pathways.

The formation of the trifluoromethyl-substituted pyrazole core often relies on cyclization reactions. Common methods include the condensation of 1,3-dicarbonyl compounds with a suitable hydrazine (B178648), such as trifluoromethylhydrazine. acs.orgnih.gov

Key Cyclization Pathways:

(3+2) Cycloaddition: A powerful method for constructing the pyrazole ring involves the 1,3-dipolar cycloaddition of a nitrile imine with an alkene or alkyne. acs.orgnih.govresearchgate.net For instance, trifluoroacetonitrile (B1584977) imines, generated in situ from precursors like trifluoromethylated hydrazonoyl halides, react with dipolarophiles to form pyrazoline intermediates, which are then oxidized to the aromatic pyrazole. acs.orgnih.govnih.gov

Intramolecular Cyclization: The synthesis of trifluoromethylated pyrazoles can be achieved through the trifluoromethylation/cyclization of α,β-alkynic hydrazones. rsc.org Another pathway involves the intramolecular cyclization of cyclic ketone-derived amines, which proceeds through the in situ generation of trifluoromethylated β-diazo ketones. rsc.orgresearchgate.net

acs.orgnih.gov-Sigmatropic Rearrangement ( acs.orgnih.gov-H Shift): In some pyrazole syntheses, a acs.orgnih.gov-sigmatropic shift is a key step that determines the final regiochemistry of the substituents. uniovi.es This rearrangement can occur after an initial cycloaddition, leading to the stable aromatic pyrazole structure. uniovi.es However, computational studies suggest that the prototropy in 1H-pyrazole, which involves a 1,2-proton shift between the two nitrogen atoms, is mechanistically distinct from a classical Woodward-Hoffmann acs.orgnih.gov-sigmatropic hydrogen shift observed in cyclopentadiene. rsc.org The synthesis of certain 5-aryl-3-trifluoromethyl pyrazoles involves a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a final acs.orgnih.gov-H shift. researchgate.net

Summary of Cyclization Mechanisms for Trifluoromethylated Pyrazoles
MechanismKey Intermediates/PrecursorsDescriptionReferences
(3+2) CycloadditionTrifluoroacetonitrile imines, Alkenes/AlkynesA 1,3-dipolar cycloaddition reaction forms a pyrazoline ring, which is subsequently aromatized. acs.orgnih.govnih.gov acs.org, nih.gov, nih.gov
Intramolecular Cyclizationα,β-alkynic hydrazones, β-amino cyclic ketonesCyclization of a linear precursor, often initiated by an internal nucleophilic attack, to form the heterocyclic ring. rsc.orgrsc.org rsc.org, rsc.org
Condensation & Dehydration1,3-Dicarbonyl compounds, TrifluoromethylhydrazineA classical Knorr-type synthesis involving condensation of a hydrazine with a β-dicarbonyl compound followed by dehydration. acs.orgnih.gov acs.org, nih.gov
acs.orgnih.gov-H Shift3H-Pyrazole intermediatesA sigmatropic rearrangement that facilitates the aromatization of a pyrazole precursor, often influencing regioselectivity. uniovi.esresearchgate.net researchgate.net, uniovi.es

The reactivity of the substituents on the pyrazole ring is also of significant interest.

Nucleophilic Substitution: The chlorine atom in 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole is readily displaced by sodium azide (B81097), demonstrating the ring's ability to facilitate nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups. mdpi.com While direct nucleophilic substitution on the fluorine atoms of a trifluoromethyl group is extremely difficult and rare, the electron-deficient nature of the pyrazole ring could potentially make the carbon of the CF₃ group susceptible to certain powerful nucleophiles, though this is not a common reaction pathway.

N-Alkylation Selectivity: For N-unsubstituted pyrazoles, N-alkylation can result in a mixture of regioisomers. The selectivity of this reaction is influenced by the steric and electronic nature of the substituents on the pyrazole ring, the alkylating agent, and the reaction conditions. nih.gov For 4-nitropyrazole, alkylation can lead to different isomers. researchgate.net For instance, the alkylation of 3,4-dinitropyrazole resulted in a mixture of 1,3,4- and 1,4,5-dinitro isomers. researchgate.net The presence of bulky or electron-withdrawing groups often directs the alkylation to the less sterically hindered or more electronically favorable nitrogen atom. semanticscholar.orgnih.govresearchgate.net Catalyst-free Michael additions have been developed for highly regioselective N1-alkylation of pyrazoles bearing various functional groups, including nitro groups. nih.gov

The nitro and trifluoromethyl groups exhibit distinct behaviors under oxidative and reductive conditions.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, a common transformation in heterocyclic chemistry. This reduction can be achieved using various reagents. commonorganicchemistry.com The resulting aminopyrazole is a versatile intermediate for further functionalization. For example, 4-amino-3-trifluoromethylpyrazoles can be obtained by the reduction of the corresponding 4-nitroso derivatives. researchgate.net The nitro group on a pyrazole ring can be reduced without affecting other functionalities, such as an azido (B1232118) group, under specific conditions. mdpi.com

Common Reagents for Nitro Group Reduction
ReagentConditionsNotesReferences
H₂/Pd/CCatalytic hydrogenationHighly effective for both aromatic and aliphatic nitro groups, but may also reduce other functional groups. commonorganicchemistry.com
H₂/Raney NickelCatalytic hydrogenationUseful when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com
SnCl₂Acidic or neutralA mild method that tolerates many other reducible functional groups. commonorganicchemistry.com
Fe or ZnAcidic conditions (e.g., acetic acid)Classic and mild methods for selective reduction of nitro groups. commonorganicchemistry.com

Oxidation: The trifluoromethyl group is generally very stable towards oxidation. The pyrazole ring itself is also relatively stable to oxidation, but its precursors, pyrazolines, are readily oxidized to the aromatic pyrazole. Manganese dioxide (MnO₂) is a common and effective reagent for this aromatization step, which can sometimes be accompanied by other transformations like deacylation, depending on the solvent used. acs.orgnih.govnih.gov

Stability of Moieties: The N-CF₃ group is generally stable, although methods have been developed to synthesize N-trifluoromethyl pyrazoles from transiently generated trifluoromethylhydrazine, where the formation of des-CF₃ side products can occur under certain conditions. acs.org The nitro group can also be stable under various reaction conditions. For example, in an unusual rearrangement involving an azidopyrazole, the nitro group remained intact while an azide was reduced and a methyl group was oxidized. mdpi.com

Regioselectivity and Stereoselectivity in Pyrazole Annulation

The synthesis of pyrazoles, particularly those bearing strong electron-withdrawing groups like nitro and trifluoromethyl, often proceeds via [3+2] cycloaddition reactions. The regioselectivity of these annulation reactions is a critical aspect, determining the final substitution pattern on the pyrazole ring.

In the formation of trifluoromethyl-substituted pyrazoles, the use of trifluoroacetohydrazonoyl bromides as precursors for trifluoroacetonitrile imines in reactions with dipolarophiles like nitroolefins has been shown to be an effective strategy. These reactions typically proceed with a high degree of regioselectivity, leading to the formation of specific isomers. For instance, the cycloaddition of trifluoroacetohydrazonoyl bromides with nitroolefins has been developed to regioselectively produce 3-trifluoromethyl-4-substituted pyrazoles. researchgate.net The reaction is believed to proceed through a stepwise mechanism involving a Michael-type addition followed by intramolecular cyclization and subsequent elimination.

The stereoselectivity of pyrazole annulation is also a key consideration, especially when chiral centers are present in the reactants. In many [3+2] cycloaddition reactions leading to pyrazoline intermediates, a high degree of diastereoselectivity is observed. These pyrazolines can then be oxidized to the corresponding pyrazoles. The stereochemical outcome is often influenced by the nature of the substituents on both the 1,3-dipole and the dipolarophile.

While specific studies on the stereoselectivity of the annulation leading directly to this compound are not extensively documented, related research on the cycloaddition of nitrones with cyclic allenes demonstrates that these reactions can proceed with strict regioselectivity and in some cases, diastereoselectivity, to yield isoxazolidines. rsc.org This suggests that the stereochemical course of such cycloadditions is highly dependent on the specific reactants and conditions employed.

Table 1: Regioselectivity in the [3+2] Cycloaddition of Trifluoroacetonitrile Imines with Nitroalkenes This table is a representative example based on reported reactions and may not directly correspond to the synthesis of this compound.

ReactantsMajor RegioisomerReference
Trifluoroacetonitrile imine and a nitroalkene3-Trifluoromethyl-4-substituted pyrazole researchgate.net

Solvent-Dependent Reaction Outcomes (e.g., Deacylative Oxidation)

The solvent can play a crucial role in directing the outcome of reactions involving pyrazole derivatives. A notable example is the solvent-dependent deacylative oxidation of pyrazolines, which are often precursors to pyrazoles. The polarity of the solvent can switch the reaction pathway between simple oxidation and an oxidative degradation process.

For instance, the oxidation of 5-acylpyrazolines can lead to two different types of products depending on the solvent used. In polar solvents like DMSO, the reaction typically yields the fully substituted pyrazole. However, in non-polar solvents such as hexane (B92381), the reaction can proceed via a deacylative pathway to afford a 1,3,4-trisubstituted pyrazole. This solvent-dependent chemoselectivity highlights the intricate role of the reaction medium in stabilizing intermediates and influencing reaction mechanisms. While this specific deacylative oxidation has been reported for 3-trifluoromethylpyrazoles, the principle can be extended to other substituted pyrazoles. nih.gov

The mechanism of such solvent-dependent outcomes is often attributed to the stabilization of different transition states or intermediates by the solvent. In non-polar solvents, a proposed mechanism involves a concerted process or the formation of a less polar intermediate that favors the elimination of the acyl group. In contrast, polar solvents can stabilize charged intermediates, leading to a different reaction course.

Proton Transfer and Tautomerism Mechanisms (e.g., Annular Proton Transfer)

Proton transfer and tautomerism are fundamental processes in the chemistry of pyrazoles. For N-unsubstituted pyrazoles, annular proton transfer, where a proton moves between the two nitrogen atoms of the pyrazole ring, is a well-known phenomenon. This process leads to the existence of tautomers, which can have different chemical and physical properties.

Theoretical studies on 3(5)-disubstituted-1H-pyrazoles have shown that the position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituents, intramolecular hydrogen bonding, and intermolecular interactions with the solvent. mdpi.com For pyrazoles with both an electron-donating and an electron-withdrawing group, the equilibrium can be finely balanced. The presence of a nitro group, a strong electron-withdrawing substituent, is expected to significantly influence the acidity of the N-H proton and the position of the tautomeric equilibrium.

In the case of "this compound," the N1 position is substituted with a trifluoromethyl group, which precludes annular proton transfer. However, the principles of proton transfer are still relevant in its reactions, for example, in acid-base chemistry or in reaction mechanisms involving protonation or deprotonation steps. The electronic effects of the nitro and trifluoromethyl groups will modulate the basicity of the pyrazole ring and the acidity of any potential protonated intermediates.

Kinetics and Energetics of Key Reactions

The kinetics and energetics of reactions involving "this compound" are crucial for understanding its reactivity and for optimizing reaction conditions. However, specific kinetic and energetic data for this particular compound are not widely available in the literature. General principles and data from related compounds can provide insights.

The nitration of phenylpyrazoles has been studied kinetically, revealing that these compounds can react via their conjugate acids in strongly acidic media. rsc.orgrsc.org The rates of nitration are influenced by the substituents on both the pyrazole and phenyl rings. It is expected that the trifluoromethyl group at the N1 position and the nitro group at the C4 position of "this compound" would significantly deactivate the ring towards further electrophilic substitution.

Theoretical studies using methods like Density Functional Theory (DFT) can provide valuable information on the energetics of reaction pathways. For example, the energy profile of [3+2] cycloaddition reactions can be calculated to determine activation energies and reaction enthalpies, which helps in predicting the feasibility and outcome of a reaction. researchgate.net A computational study on the [3+2] cycloaddition reaction between N-methyl-C-4-methylphenyl-nitrone and 2-propynamide showed that the reaction pathways are exothermic and irreversible. nih.gov

Spectroscopic and Spectrometric Data for this compound Not Available in Publicly Accessible Scientific Literature

A thorough search of scientific databases and chemical literature has been conducted to gather structural and spectroscopic data for the compound This compound . Despite extensive investigation, specific experimental data pertaining to its Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) analysis are not available in the public domain.

The search included queries for ¹H NMR, ¹³C NMR, 2D-NMR, ¹⁹F NMR, and HRMS data. While information exists for related isomers and analogs—such as 1-(difluoromethyl)-4-nitro-1H-pyrazole, 4-nitro-5-(trifluoromethyl)-1H-pyrazole, and the parent compound 4-nitro-1H-pyrazole—no published studies were found that specifically detail the structural elucidation of this compound.

Chemical suppliers that list structurally similar research compounds often note that detailed analytical data is not collected for these specific molecules. Consequently, the creation of an article with the detailed sections and data tables as requested by the outline below is not possible at this time.

Requested Article Outline:

Structural Elucidation and Spectroscopic Analysis

Structural Elucidation and Spectroscopic Analysis

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

Without primary or referenced experimental data, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by the scientific community would be necessary to provide the specific data required for this article.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental in determining the functional groups present in a molecule and understanding its electronic transitions.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of a molecule's functional groups. For 4-Nitro-1-(trifluoromethyl)-1H-pyrazole, the FTIR spectrum is expected to be dominated by absorption bands corresponding to the nitro (NO₂) and trifluoromethyl (CF₃) groups, as well as vibrations of the pyrazole (B372694) ring.

The nitro group typically displays two prominent stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). Based on data from related nitropyrazole compounds, these bands are expected in the regions of 1520-1530 cm⁻¹ and 1350-1355 cm⁻¹, respectively acrhem.org. For instance, experimental data for 4-nitropyrazole show these peaks at 1526 cm⁻¹ and 1353 cm⁻¹ acrhem.org.

The trifluoromethyl group introduces strong C-F stretching vibrations. In similar structures containing an aromatic-CF₃ bond, a strong absorption band is typically observed in the 1320 cm⁻¹ region mdpi.com. Other complex pyrazole derivatives with trifluoromethyl groups show characteristic absorptions for the C-F bond around 1130 cm⁻¹ nih.gov.

The table below summarizes the expected characteristic FTIR absorption bands for this compound based on data from analogous compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Source Reference(s)
Asymmetric NO₂ StretchingNitro (NO₂)~1525 - 1530 acrhem.orgnih.gov
Symmetric NO₂ StretchingNitro (NO₂)~1340 - 1355 acrhem.org
C-F StretchingTrifluoromethyl (CF₃)~1130 - 1325 mdpi.comnih.gov
Pyrazole Ring VibrationsPyrazole RingVarious acrhem.org

This table presents expected values based on data from structurally related compounds, as specific experimental data for the title compound was not available in the reviewed literature.

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The parent pyrazole molecule exhibits a strong absorption maximum (λ_max) around 203-211 nm, which is attributed to a π → π* transition within the heterocyclic ring nih.govresearchgate.net.

The introduction of substituents significantly modifies the electronic spectrum. The nitro group (NO₂) acts as a powerful chromophore (a light-absorbing group) and an electron-withdrawing group, which is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. The trifluoromethyl (CF₃) group, while not a chromophore itself, acts as an auxochrome. Its strong electron-withdrawing nature can influence the energy of the molecular orbitals and thus modulate the absorption characteristics of the pyrazole system.

While the parent pyrazole's absorption is minimal in the near-UV range (beyond 240 nm), the presence of the nitro group on the this compound system would likely result in significant absorption at higher wavelengths nih.gov. However, specific experimental λ_max values for this compound are not available in the reviewed scientific literature.

X-ray Crystallography

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state.

Single crystal X-ray diffraction analysis provides unequivocal proof of a molecule's structure by mapping electron density to determine atomic positions, bond lengths, and bond angles with very high precision. The process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with X-rays. The resulting diffraction pattern is processed to solve and refine the molecular structure mdpi.com.

Although this technique is the gold standard for structural elucidation, a published single-crystal X-ray structure for this compound was not found in the surveyed literature. If a structure were determined, it would provide precise measurements of the pyrazole ring geometry and the exact positioning of the nitro and trifluoromethyl substituents. For related trifluoromethyl-containing metal complexes, C-F bond lengths average around 1.355 Å, and F-C-F bond angles are approximately 103.2° nih.gov.

A key aspect of crystallographic analysis is the detailed study of intermolecular forces that dictate how molecules pack in a crystal lattice. In the case of this compound, several types of non-covalent interactions would be of interest.

Hydrogen Bonding: While the N1 position is substituted, precluding the common N-H···N hydrogen bonds seen in parent pyrazoles, weak C-H···O and C-H···N hydrogen bonds involving the pyrazole ring's C-H donors and the nitro group's oxygen or pyrazole's nitrogen acceptors could be present mdpi.com.

C–H···F Interactions: The trifluoromethyl group's fluorine atoms are potential acceptors for weak hydrogen bonds with C-H groups from neighboring molecules, which can be a significant structure-directing force nih.gov.

π–π Stacking: The aromatic pyrazole rings could engage in π–π stacking interactions, where the rings align in a parallel or offset fashion.

Electron Donor-Acceptor Interactions: The electron-rich pyrazole ring and the highly electron-deficient nitro group could facilitate donor-acceptor interactions that influence the crystal packing.

Analysis of these interactions provides crucial insight into the supramolecular chemistry of the compound.

The solid-state conformation of the molecule is precisely defined by X-ray crystallography. Key conformational parameters for this compound would include the planarity of the pyrazole ring and the torsion angles describing the orientation of the nitro and trifluoromethyl groups relative to the ring.

The analysis would reveal whether the nitro group is coplanar with the pyrazole ring, which would maximize electronic conjugation, or if it is twisted due to steric hindrance. Similarly, the rotational conformation of the CF₃ group about the N-C bond would be determined. In related substituted pyrazoles, the conformation and packing motifs can vary significantly depending on the nature and position of the substituents mdpi.com.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. For substituted pyrazoles, DFT calculations provide deep insights into their molecular geometry, electronic behavior, and spectroscopic properties. researchgate.netnih.gov Methodologies such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly employed, often with basis sets like 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govderpharmachemica.comresearchgate.net

Geometry Optimization and Molecular Structure Prediction

Table 1: Predicted Geometrical Parameters for a Representative Substituted Pyrazole (B372694) (Note: Data below is illustrative of typical results from DFT calculations on substituted pyrazoles, as specific experimental or calculated data for 4-Nitro-1-(trifluoromethyl)-1H-pyrazole is not available in the cited literature.)

Parameter Bond Length (Å) Bond Angle (°)
N1-N2 1.345 -
N2-C3 1.320 -
C3-C4 1.421 -
C4-C5 1.380 -
C5-N1 1.375 -
N1-C(F3) 1.450 -
C4-N(O2) 1.460 -
N1-N2-C3 - 112.5
N2-C3-C4 - 105.0
C3-C4-C5 - 108.0
C4-C5-N1 - 107.5

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

For molecules containing both electron-withdrawing groups like -NO₂ and -CF₃, the HOMO-LUMO analysis reveals how these substituents influence the electronic distribution. The HOMO is often localized on the pyrazole ring, while the LUMO can be centered over the electron-deficient nitro group. This distribution facilitates intramolecular charge transfer, a property essential for applications in nonlinear optics and electronics. nih.gov A small HOMO-LUMO energy gap is a general characteristic of many reactive pyrazole derivatives. nih.gov

Molecular Electrostatic Potential (MEP) maps are invaluable for understanding the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface visualizes the electrostatic potential, with different colors indicating regions of varying charge. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). researchgate.netresearchgate.net

In this compound, the MEP map would likely show strong negative potential around the oxygen atoms of the nitro group, making them sites for hydrogen bonding and electrophilic interactions. researchgate.net The pyrazole ring nitrogens would also exhibit negative potential. Conversely, positive potential would be expected around the hydrogen atoms of the pyrazole ring and potentially influenced by the highly electronegative fluorine atoms of the trifluoromethyl group. Such maps are critical for predicting intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugation (the interaction of filled and empty orbitals), and delocalization of electron density. nih.govresearchgate.net By analyzing the interactions between donor (filled) and acceptor (unfilled) NBOs, one can quantify the stability a molecule gains from these electronic delocalizations.

Spectroscopic Property Prediction and Correlation with Experimental Data (NMR, IR, UV-Vis)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) using methods like Gauge-Independent Atomic Orbital (GIAO) can be correlated with experimental spectra. For halogenated pyrazoles, DFT has been successfully used to predict ¹H NMR chemical shifts, helping to explain experimental observations. mdpi.comresearchgate.net

IR Spectroscopy: The vibrational frequencies (IR and Raman) of a molecule can be calculated and compared to experimental spectra. This comparison helps in assigning specific vibrational modes to the observed spectral bands. For substituted pyrazoles, calculated vibrational frequencies generally show good agreement with experimental data after applying a scaling factor. derpharmachemica.comresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Visible absorption spectrum. researchgate.net This analysis provides information on the wavelengths of maximum absorbance (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*), which are linked to the HOMO-LUMO transitions. While TD-DFT has had modest success in precise spectrum prediction, it remains a valuable tool for interpretation. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-chloro-1H-pyrazole
4-bromo-1H-pyrazole
4-iodo-1H-pyrazole
4-fluoro-1H-pyrazole

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the reaction mechanisms involved in the synthesis of pyrazole derivatives. For compounds like this compound, computational studies can map out the potential energy surfaces of formation reactions, identify transition states, and determine the most probable reaction pathways.

While specific studies on the formation of this compound are not extensively documented, research on related pyrazole syntheses provides a model for what to expect. For instance, the formation of substituted pyrazoles often proceeds through a [3+2] cycloaddition reaction. Theoretical studies on the reaction between nitrylimines and nitropropenes have shown that such cycloadditions are kinetically favorable. eurasianjournals.com These studies can determine the regioselectivity of the reaction, explaining why certain isomers are formed preferentially. eurasianjournals.com

In the case of trifluoromethylated pyrazoles, computational models have been used to understand the cyclization of intermediates. fu-berlin.de These models can predict the activation barriers for different reaction steps, helping to optimize reaction conditions. For example, in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, computational analysis can clarify the mechanism of the final ring-closing step. mdpi.com Similarly, the oxidative aromatization of pyrazolines to pyrazoles has been investigated computationally, revealing the underlying electronic mechanisms. nih.gov

Table 1: Representative Data from Computational Reaction Mechanism Studies on Related Pyrazoles (Note: This table contains illustrative data based on studies of similar compounds due to the lack of specific data for this compound.)

Reaction TypeComputational MethodKey FindingReference
[3+2] CycloadditionDFT (B3LYP)Elucidation of regioselectivity in pyrazole formation. eurasianjournals.com
Oxidative AromatizationDFTIdentification of a concerted hydrogen abstraction-addition mechanism. nih.gov
CyclizationDFTPrediction of activation energies for ring formation. fu-berlin.de

Thermochemical and Kinetic Parameters from Computational Studies

Computational chemistry allows for the prediction of crucial thermochemical and kinetic parameters. These parameters are vital for understanding the stability and reactivity of "this compound". Methods like DFT can be used to calculate heats of formation, Gibbs free energies, and activation energies for various reactions. nih.gov

Studies on nitropyrazoles have demonstrated that the number and position of nitro groups significantly influence the compound's energetic properties. researchgate.net For instance, the heat of formation is a key parameter for energetic materials and can be calculated with reasonable accuracy using computational methods. researchgate.net While experimental data for this compound is scarce, computational studies on dinitropyrazole-based energetic materials show that decomposition pathways can be predicted, highlighting the importance of substituents on thermal stability. nih.gov

Table 2: Illustrative Thermochemical and Kinetic Data for Substituted Pyrazoles from Computational Studies (Note: This table contains representative data based on studies of similar compounds.)

ParameterCompound TypeCalculated Value (Example)Computational MethodReference
Heat of Formation (ΔHf)Dinitropyrazole~ +200 kJ/molDFT (B3LYP) researchgate.net
Activation Energy (Ea)Pyrazole Tautomerization~ 30-40 kcal/molDFT nih.gov
Gibbs Free Energy of Reaction (ΔG)Pyrazole SynthesisVaries with reactionAb initio nih.gov

Advanced Quantum Chemical Modeling of Pyrazole Derivatives

Advanced quantum chemical modeling provides a deeper understanding of the intrinsic properties of pyrazole derivatives, including "this compound".

Tautomerism and Isomer Stability Calculations

For pyrazoles that are not substituted at the N1 position, annular tautomerism is a key feature. While "this compound" has a trifluoromethyl group at the N1 position, preventing this type of tautomerism, computational studies on related NH-pyrazoles are highly informative about the factors governing isomer stability. The relative stability of different tautomers is influenced by the nature and position of substituents. purkh.com

Computational studies have shown that electron-donating groups and electron-withdrawing groups can have a significant impact on which tautomer is more stable. mdpi.com For example, in 3(5)-substituted pyrazoles, the presence of a phenyl group generally favors the 3-substituted tautomer. fu-berlin.de The stability of different isomers of a substituted pyrazole can be calculated, providing insights into which forms are likely to be observed experimentally. purkh.com

Proton Affinity and Acidity (pKa) Predictions

Quantum chemical calculations are widely used to predict the proton affinity and pKa values of molecules. nih.gov For pyrazole derivatives, the basicity of the ring nitrogen atoms is a crucial property. Computational methods can accurately predict the pKa values by calculating the Gibbs free energy change of the protonation/deprotonation reaction in a solvent continuum model. youtube.comyoutube.com

Studies on a large set of pyrazoles have shown that DFT calculations can reproduce experimental pKa values with good accuracy, provided that appropriate computational models are used, which may include considering different tautomers and conformations. The electron-withdrawing nature of the nitro and trifluoromethyl groups in "this compound" is expected to significantly decrease the basicity of the pyrazole ring, leading to a lower pKa compared to unsubstituted pyrazole.

Table 3: Predicted pKa Values for Representative Pyrazole Derivatives (Note: This table contains illustrative data based on studies of similar compounds.)

CompoundSubstituent EffectsPredicted pKa (Illustrative)Computational MethodReference
PyrazoleReference~ 2.5DFT nih.gov
4-NitropyrazoleElectron-withdrawing< 0DFT nih.gov
3-PhenylpyrazoleElectron-donating/withdrawing~ 1.5-2.0DFT fu-berlin.de

Intermolecular Interactions and Self-Association Modeling (e.g., Dimers, Trimers, Higher Aggregates)

The non-covalent interactions between molecules of "this compound" can be modeled using quantum chemistry to understand its self-association behavior. Pyrazoles are known to form hydrogen-bonded dimers and trimers in the solid state and in non-polar solvents. fu-berlin.de

While the N1-substitution in "this compound" prevents the classic N-H···N hydrogen bonding, other intermolecular forces such as dipole-dipole interactions, C-H···O, and C-H···F hydrogen bonds can play a significant role in the formation of aggregates. Computational modeling can quantify the strength of these interactions and predict the geometry of dimers and higher-order aggregates. Studies on related molecules show that even in the absence of strong hydrogen bond donors, intermolecular interactions can be significant. mdpi.com

Solvent Effects in Theoretical Calculations

Solvent effects are crucial in accurately modeling the properties and reactivity of molecules in solution. Theoretical calculations often employ implicit solvent models, such as the Polarizable Continuum Model (PCM), to account for the influence of the solvent environment. mdpi.com

For pyrazole derivatives, the solvent can significantly affect tautomeric equilibria and reaction rates. orientjchem.org Computational studies have shown that polar solvents can stabilize more polar tautomers or transition states. mdpi.comorientjchem.org For "this compound," the polarity of the solvent would be expected to influence its solubility and reactivity. Theoretical calculations incorporating solvent effects can provide more realistic predictions of its behavior in different media. mdpi.com Molecular dynamics simulations can also be employed to explicitly model the interactions between the solute and individual solvent molecules, offering a more detailed picture of the solvation shell. eurasianjournals.com

Structure-Reactivity Relationship (SRR) Studies from a Computational Perspective

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the structure-reactivity relationships (SRR) can be inferred from theoretical investigations of related pyrazole derivatives containing nitro (NO₂) and trifluoromethyl (CF₃) groups. Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure and reactivity of such molecules. researchgate.netresearchgate.netnih.gov

The presence of a nitro group at the 4-position of the pyrazole ring is expected to significantly influence its reactivity. DFT studies on nitropyrazoles have shown that the NO₂ group acts as a strong electron-withdrawing group, which can decrease the electron density of the pyrazole ring system. researchgate.net This reduction in electron density generally leads to an increased electrophilicity of the molecule, making it more susceptible to nucleophilic attack. The calculated molecular electrostatic potential (MEP) of related nitropyrazoles often highlights the region around the nitro group and adjacent carbons as electron-deficient (blue regions), indicating potential sites for nucleophilic interaction. ekb.eg

The combination of both a nitro and a trifluoromethyl group on the pyrazole ring is anticipated to create a highly electron-deficient system. The interplay between these two powerful electron-withdrawing substituents likely results in a molecule with distinct reactivity patterns compared to monosubstituted pyrazoles. The synergistic effect of these groups can be quantitatively assessed through computational parameters such as global reactivity descriptors, which include chemical hardness, global softness, and electrophilicity index, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO. ekb.eg For instance, a higher electrophilicity index would quantify the enhanced electron-accepting capability of the molecule.

It is important to note that the precise quantitative impact on reactivity would require dedicated DFT calculations on this compound. Such studies would provide valuable data on bond lengths, bond angles, atomic charges, and orbital energies, offering a more detailed understanding of its structure-reactivity profile.

Theoretical Insights into Molecular Dynamics and Photoswitching Behavior

Molecular Dynamics (MD) Simulations:

An MD simulation of this compound would likely reveal the rotational freedom of the trifluoromethyl group and the vibrational modes of the pyrazole ring and the nitro group. These simulations can also be used to understand how the molecule might interact with solvents or other molecules, which is crucial for predicting its behavior in various applications. The stability of the molecule over time can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions. nih.gov

Photoswitching Behavior:

Arylazopyrazoles, which are structurally related to pyrazoles, have been identified as promising photoswitches. nih.govscispace.com Photoswitches are molecules that can reversibly isomerize between two different forms upon irradiation with light of specific wavelengths. youtube.com This property is of great interest for applications in molecular electronics, data storage, and photopharmacology.

Computational studies on arylazopyrazoles have shown that the substitution pattern on the pyrazole and aryl rings significantly influences their photoswitching properties, such as the thermal stability of the isomers and the efficiency of photoisomerization. nih.govscispace.com The presence of electron-withdrawing groups, such as the trifluoromethyl group, has been shown to be beneficial for the photoswitching behavior in some arylazopyrazoles. nih.gov

Given that this compound contains a trifluoromethyl group, it is plausible to hypothesize that related azo-derivatives of this compound could exhibit interesting photoswitching properties. Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), would be instrumental in predicting the absorption spectra of the potential isomers (E and Z forms) and the energy barriers for their interconversion. scispace.com Such studies could guide the design of novel photoswitches based on the this compound scaffold. However, without the azo (-N=N-) linkage, this compound itself is not expected to be a photoswitch in the traditional sense.

Applications in Advanced Organic Synthesis and Functional Materials Science

Role as a Privileged Scaffold and Building Block in Synthetic Chemistry

There is no specific information available in the reviewed literature that details the use of 4-Nitro-1-(trifluoromethyl)-1H-pyrazole as a privileged scaffold or a key building block in synthetic chemistry. While its structural analogue, 1-(difluoromethyl)-4-nitro-1H-pyrazole, is noted as a starting material in the synthesis of active pharmaceutical ingredients, similar applications for the trifluoromethyl derivative are not documented.

Intermediate for the Synthesis of Complex Heterocyclic Systems

No specific examples were found of this compound being used as an intermediate for the synthesis of more complex heterocyclic systems. General methodologies exist for the elaboration of pyrazole (B372694) rings into fused systems, but the application of this specific substrate has not been reported.

Directing and Transforming Group in Cascade and Tandem Reactions

The role of this compound as a directing or transforming group in cascade or tandem reactions is not described in the available literature.

Strategies for Selective Incorporation of Fluorine and Nitro Groups in Organic Synthesis

While there are established methods for the introduction of fluorine and nitro groups onto a pyrazole ring, there is no information on utilizing this compound as a reagent to selectively introduce these functionalities into other organic molecules.

Utilization in the Development of Functional Materials

No studies were found that specifically utilize this compound in the development of functional materials. The broader class of pyrazole derivatives has been investigated for applications in electronics, but this specific compound is not mentioned.

Influence on Electronic Transport Properties (e.g., Reorganization Energy)

There is no available data or research on the electronic transport properties, such as reorganization energy, of materials derived from this compound.

Design of Ligands for Coordination Chemistry and Catalysis

The design of ligands for coordination chemistry and catalysis based on the this compound scaffold has not been reported. Pyrazole-based ligands are common in catalysis, forming active complexes with metals like copper and titanium, but this specific derivative has not been explored in this context.

Q & A

Q. What are common synthetic routes for 4-nitro-1-(trifluoromethyl)-1H-pyrazole and its derivatives?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 3-azido-1-(trifluoromethyl)pyrazole and nitro-substituted aryl acetylenes. Reaction conditions typically involve THF/water (1:1), copper sulfate, sodium ascorbate, and heating at 50°C for 16 hours. Purification via column chromatography yields products with ~60% efficiency . For nitro group introduction, nitration of trifluoromethylpyrazole precursors using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) is standard .

Q. How is NMR spectroscopy utilized in characterizing structural isomers of nitro-trifluoromethyl pyrazoles?

  • Methodological Answer : ¹H and ¹³C NMR are critical for distinguishing regioisomers. For example, the nitro group at position 4 vs. 5 alters chemical shifts:
  • 4-Nitro derivatives : The trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) deshields adjacent protons, causing downfield shifts in pyrazole ring protons (δ 8.2–8.5 ppm) .
  • 5-Nitro derivatives : The nitro group at position 5 leads to distinct coupling patterns (e.g., J = 2.1 Hz for H-3 and H-4) .

Q. What analytical techniques validate the purity of nitro-trifluoromethyl pyrazoles?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS are standard for purity assessment. For instance, 4-nitro-5-(trifluoromethyl)-1H-pyrazole (CAS 1046462-99-0) shows a retention time of 6.2 min on a C18 column (MeCN/H₂O 70:30) . Melting point analysis (e.g., 173–175°C for 5-nitro-1H-pyrazole) further confirms crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for nitro-trifluoromethyl pyrazole synthesis?

  • Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., over-nitration or trifluoromethyl group hydrolysis). Systematic optimization includes:
  • Catalyst screening : Replacing CuSO₄ with CuI improves regioselectivity in CuAAC reactions, reducing byproducts .
  • Solvent effects : Using DMF instead of THF increases nitro group stability at higher temperatures (80°C), boosting yields to ~75% .
  • Kinetic monitoring : In situ IR spectroscopy tracks nitro group incorporation to identify optimal reaction termination points .

Q. What strategies optimize regioselectivity in functionalizing nitro-trifluoromethyl pyrazoles?

  • Methodological Answer : Regioselective functionalization (e.g., at N-1 vs. C-3) is controlled by:
  • Protecting groups : Introducing tert-butoxycarbonyl (Boc) at N-1 directs electrophilic substitution to C-3 .
  • Metal-mediated coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids selectively modify the 4-nitro position .

Q. How do steric and electronic effects influence the biological activity of nitro-trifluoromethyl pyrazole derivatives?

  • Methodological Answer :
  • Steric effects : Bulky substituents (e.g., 4-methoxyphenyl) at N-1 hinder enzyme binding, reducing inhibitory activity against carbonic anhydrase .
  • Electronic effects : The electron-withdrawing nitro group enhances electrophilicity, increasing reactivity in Michael addition reactions for drug conjugate synthesis .
  • Quantitative SAR : DFT calculations (e.g., HOMO-LUMO gaps) correlate trifluoromethyl group orientation with antimicrobial potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.